molecular formula C14H10N4 B8738769 N-(Benzoimidazol-2-yl)-3-cyanoaniline CAS No. 917974-31-3

N-(Benzoimidazol-2-yl)-3-cyanoaniline

Cat. No.: B8738769
CAS No.: 917974-31-3
M. Wt: 234.26 g/mol
InChI Key: QNRAJGGNCAPFND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(Benzoimidazol-2-yl)-3-cyanoaniline is a heterocyclic organic compound featuring a benzoimidazole core fused with a benzene ring and linked via an amine group to a 3-cyanoaniline moiety. The benzoimidazole group (C₇H₅N₂) provides a bicyclic aromatic system, enhancing structural rigidity and lipophilicity compared to monocyclic imidazole derivatives. The 3-cyanoaniline substituent introduces a polar cyano (-CN) group, which may influence electronic properties and intermolecular interactions, such as hydrogen bonding or π-stacking. This compound is of interest in medicinal chemistry due to the pharmacological relevance of benzoimidazole derivatives, particularly in targeting signaling pathways like Wnt .

Properties

CAS No.

917974-31-3

Molecular Formula

C14H10N4

Molecular Weight

234.26 g/mol

IUPAC Name

3-(1H-benzimidazol-2-ylamino)benzonitrile

InChI

InChI=1S/C14H10N4/c15-9-10-4-3-5-11(8-10)16-14-17-12-6-1-2-7-13(12)18-14/h1-8H,(H2,16,17,18)

InChI Key

QNRAJGGNCAPFND-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)NC3=CC=CC(=C3)C#N

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis
Compound Name Core Structure Substituents Key Functional Groups Molecular Weight (g/mol)*
N-(Benzoimidazol-2-yl)-3-cyanoaniline Benzoimidazole 3-cyanoaniline -NH-, -CN ~222 (calculated)
N-(3-cyanophenyl)-1H-imidazol-2-amine Imidazole 3-cyanoaniline -NH-, -CN 199.20
3-(Benzoimidazol-2-yl)-indazole Benzoimidazole-Indazole Indazole -NH-, fused aromatic rings 248.27

Key Observations :

  • Polarity: The -CN group in 3-cyanoaniline enhances polarity, balancing lipophilicity for optimized bioavailability.
Physicochemical Properties
Property This compound N-(3-cyanophenyl)-1H-imidazol-2-amine 3-(Benzoimidazol-2-yl)-indazole
Aqueous Solubility (mg/mL) ~0.05 (estimated) ~0.2 ~0.03
logP ~2.5 ~1.8 ~3.0
Melting Point (°C) 210–215 (estimated) 185–190 225–230

Preparation Methods

Acid-Catalyzed Condensation

EvitaChem describes a method where 2-aminobenzimidazole reacts with 3-cyanobenzenamine in acidic media (e.g., HCl or acetic acid). The protonation of the aniline nitrogen enhances its electrophilicity, facilitating coupling with the benzimidazole amine.

Reaction Conditions:

  • Acid : Concentrated HCl (2.0 equiv)

  • Solvent : Ethanol/water (3:1)

  • Temperature : Reflux (78°C)

  • Duration : 8–12 hours

  • Yield : 65–75%

Base-Mediated Approach

Alternatively, the same starting materials undergo coupling in the presence of a weak base (e.g., pyridine) at elevated temperatures (100–120°C). This method avoids harsh acids but requires longer reaction times (24–36 hours).

Palladium-Catalyzed Cross-Coupling Strategies

Hypothetical Protocol:

  • Catalyst : Pd₂(dba)₃ (2 mol%)

  • Ligand : Xantphos (4 mol%)

  • Base : NaOt^tBu (2.0 equiv)

  • Solvent : Toluene

  • Temperature : 110°C

  • Yield : ~60% (extrapolated from analogous reactions)

Challenges and Solutions

Palladium-based methods face hurdles such as catalyst poisoning by benzimidazole nitrogen. Patent addresses this by preforming metal complexes or using excess ligand to stabilize the catalyst.

Comparative Analysis of Methods

Method Conditions Yield Advantages Limitations
NAS (2-Chloro derivative)80–100°C, K₂CO₃, DMF70–85%High purity, minimal byproductsRequires halogenated starting material
Acid-Catalyzed CouplingHCl, reflux65–75%Simple setup, readily available reagentsCorrosive conditions, moderate yield
Base-Mediated CouplingPyridine, 120°C60–70%Mild conditionsLong reaction time
Palladium CatalysisPd₂(dba)₃, Xantphos~60%Broad substrate scopeCostly catalysts, optimization needed

Purification and Characterization

Recrystallization Techniques

  • Solvent Systems : Ethanol/water (4:1) or ethyl acetate/heptane mixtures are effective for isolating the product as a crystalline solid.

  • Mesylate Salt Formation : Patent describes converting the freebase to a mesylate salt (e.g., using methanesulfonic acid) to enhance crystallinity and purity.

Analytical Data

  • Melting Point : 215–218°C (literature range)

  • HPLC Purity : >98% after recrystallization

  • Spectroscopic Confirmation :

    • ¹H NMR (DMSO-d₆): δ 8.45 (s, 1H, NH), 7.85–7.20 (m, 8H, aromatic)

    • IR : ν 2220 cm⁻¹ (C≡N stretch)

Industrial-Scale Considerations

Cost Efficiency

The NAS method is preferred for large-scale production due to its high yield and compatibility with continuous flow reactors. In contrast, palladium-catalyzed routes remain prohibitively expensive for bulk synthesis.

Environmental Impact

Water-based workups and ethanol recrystallization align with green chemistry principles, minimizing hazardous waste.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing N-(Benzoimidazol-2-yl)-3-cyanoaniline, and how do reaction conditions influence yield?

  • Methodological Answer : A common route involves palladium-catalyzed amination, where 2-bromo-1H-imidazole reacts with 3-cyanoaniline using catalysts like P4 (palladium precursor) and L4 (ligand) in THF at 80°C for 6 hours, achieving moderate yields . Alternative methods include condensation reactions between benzimidazole precursors and 3-cyanoaniline derivatives under acidic conditions (e.g., formic acid or acetyl chloride), though yields may vary due to competing side reactions . Key factors affecting yield include catalyst loading, solvent polarity, and temperature control.

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

  • Methodological Answer :

  • Elemental Analysis : Confirm C, H, and N content (e.g., C: 60.26%, H: 5.98% for related imidazole derivatives) .
  • Spectroscopy : Use 1H^1H-NMR to verify aromatic proton environments and 13C^{13}C-NMR to identify cyano (-CN) and benzimidazole carbons.
  • Chromatography : HPLC with UV detection (λ = 254 nm) ensures purity (>95%).
  • X-ray Crystallography : For unambiguous structural confirmation, employ SHELX software for refinement (e.g., SHELXL for small-molecule structures) .

Q. What are the key physicochemical properties of this compound relevant to solubility and stability?

  • Methodological Answer :

  • Solubility : Poor aqueous solubility due to the hydrophobic benzimidazole core; use polar aprotic solvents (e.g., DMSO, DMF) for in vitro assays.
  • Stability : Susceptible to photodegradation; store in amber vials under inert gas (N2_2 or Ar). Monitor stability via accelerated aging studies (40°C/75% RH for 4 weeks) with HPLC analysis .

Advanced Research Questions

Q. How can computational modeling optimize the design of this compound derivatives for target-specific activity?

  • Methodological Answer :

  • QSAR Studies : Use topological indices (e.g., Wiener index) to correlate substituent effects with bioactivity .
  • Docking Simulations : Model interactions with target proteins (e.g., Wnt signaling inhibitors) using AutoDock Vina. Focus on hydrogen bonding with the benzimidazole NH and cyano group .
  • MD Simulations : Assess binding stability over 100 ns trajectories in explicit solvent models (e.g., TIP3P water) .

Q. What experimental strategies resolve contradictions in reported biological activities of benzimidazole derivatives?

  • Methodological Answer :

  • Dose-Response Analysis : Perform IC50_{50} assays across multiple cell lines (e.g., HEK293 vs. HeLa) to identify cell-type specificity .
  • Off-Target Profiling : Use kinase inhibitor panels (e.g., Eurofins KinaseProfiler) to rule out non-specific binding .
  • Metabolite Identification : LC-MS/MS to detect degradation products that may contribute to observed discrepancies .

Q. How can the fluorescence properties of this compound be exploited in material science applications?

  • Methodological Answer :

  • Ligand Design : Coordinate with Ag(I) or other transition metals to form luminescent complexes; measure emission spectra (λex_{ex} = 350 nm, λem_{em} = 450 nm) .
  • Sensor Development : Functionalize with polymer matrices (e.g., PMMA) for pH or metal ion detection; validate via fluorescence quenching studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.